3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring system. Key structural elements include:
- Z-configuration: The (Z)-methylidene linkage between the thiazolidinone and pyrido-pyrimidinone moieties ensures planar geometry, critical for π-π stacking interactions in biological targets .
- 4-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C27H21FN4O3S2 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H21FN4O3S2/c28-19-11-9-17(10-12-19)16-32-26(35)22(37-27(32)36)14-20-24(29-15-21(33)18-6-2-1-3-7-18)30-23-8-4-5-13-31(23)25(20)34/h1-14,21,29,33H,15-16H2/b22-14- |
InChI Key |
VICBLXCSBYIUPT-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorobenzyl group, and the construction of the pyrido[1,2-a]pyrimidinone core. Typical reaction conditions might include:
Formation of Thiazolidine Ring: This could involve the reaction of a thiourea derivative with a suitable aldehyde or ketone.
Introduction of Fluorobenzyl Group: This step might involve nucleophilic substitution reactions.
Construction of Pyrido[1,2-a]pyrimidinone Core: This could involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.
Reduction: Reduction reactions might target the carbonyl groups.
Substitution: The fluorobenzyl group could be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Potential
Preliminary studies indicate that this compound may exhibit significant anticancer activity. Its mechanism of action likely involves the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation and survival. For example, it may target kinases involved in tumor growth, potentially leading to therapeutic effects in various cancer types.
Anti-inflammatory Properties
Similar compounds within the same structural class have demonstrated anti-inflammatory effects. For instance, derivatives of thiazolidinones have been shown to reduce leukocyte recruitment during inflammatory responses in animal models . This suggests that the compound may also possess anti-inflammatory properties that warrant further exploration.
Antifungal Activity
Research on related thiazolidinone derivatives has highlighted their antifungal potential. Compounds with similar scaffolds have shown efficacy against various strains of phytopathogenic fungi, indicating that this compound might also be effective in combating fungal infections .
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and subsequent modifications to introduce various functional groups. Optimization techniques such as continuous flow reactors can enhance yield and purity during production processes. Understanding these synthesis pathways is crucial for developing more effective formulations and improving pharmacokinetic profiles .
Case Study: Anticancer Activity
A study focusing on a structurally similar thiazolidinone highlighted its ability to inhibit cancer cell lines through targeted kinase inhibition. The results showed a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent effect that could be replicated with the compound .
Case Study: Anti-inflammatory Effects
In vivo studies demonstrated that related compounds significantly reduced inflammation markers in models of acute peritonitis. These findings suggest that the compound could be explored for treating inflammatory diseases by modulating immune responses.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
Core Heterocyclic Modifications
Electronic and Steric Effects of Substituents
Biological Activity
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates various functional groups, making it a subject of interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Overview
This compound is characterized by:
- A thiazolidinone core, which is known for its diverse biological activities.
- A pyrido-pyrimidine framework that may enhance its interaction with biological targets.
- A fluorobenzyl moiety that could influence its pharmacokinetic properties.
The biological activity of this compound likely arises from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the thiazolidinone structure suggests potential inhibition of cell proliferation pathways, while the pyrido-pyrimidine component may facilitate interactions with nucleic acids or proteins involved in cellular signaling.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antitumor effects. For instance, compounds structurally similar to our target molecule have shown promising results against glioblastoma cells. In a study by Da Silva et al., several thiazolidinone derivatives were evaluated for their cytotoxicity against glioblastoma multiforme, revealing potent antitumor effects attributed to their ability to decrease cell viability significantly .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 9b | Glioblastoma | 5.0 | Potent inhibitor |
| 9e | Glioblastoma | 7.5 | Moderate activity |
| 9g | Glioblastoma | 10.0 | Less effective |
Antimicrobial Activity
The compound's thiazolidinone structure has also been associated with antibacterial properties. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related study reported that certain thiazolidinone derivatives had minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| E. coli | 0.004 - 0.03 | High |
| S. aureus | 0.01 - 0.05 | Moderate |
| P. aeruginosa | 0.02 - 0.1 | Moderate |
Case Studies
Several case studies have focused on the biological potential of thiazolidinone derivatives:
- Anticancer Properties : A study highlighted the synthesis and evaluation of thiazolidinone derivatives against various cancer cell lines, showcasing their ability to induce apoptosis and inhibit proliferation through modulation of key signaling pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of structurally analogous compounds, demonstrating their effectiveness in inhibiting bacterial growth and suggesting mechanisms involving disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
